molecular formula C14H16N2O3 B2518951 N-(3,3-Dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)prop-2-enamide CAS No. 2361641-35-0

N-(3,3-Dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)prop-2-enamide

Cat. No. B2518951
CAS RN: 2361641-35-0
M. Wt: 260.293
InChI Key: JAWAZRRZNSMJFO-UHFFFAOYSA-N
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Description

“N-(3,3-Dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)prop-2-enamide” is a complex organic compound. It contains a benzoxazepine ring, which is a type of heterocyclic compound . Heterocyclic compounds, such as imidazole and indole derivatives, are known to possess a broad range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzoxazepine ring, two methyl groups attached to the 3rd carbon of the ring, a carbonyl group at the 4th position, and a prop-2-enamide group attached via a nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Future Directions

The future research directions would likely involve further exploration of the compound’s properties and potential applications. This could include medicinal chemistry research if the compound shows promising biological activity .

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-4-12(17)15-9-5-6-10-11(7-9)19-8-14(2,3)13(18)16-10/h4-7H,1,8H2,2-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWAZRRZNSMJFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)C=C)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3-Dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)prop-2-enamide

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